1-Ethoxy-1,3-dimethoxyoctane

Description

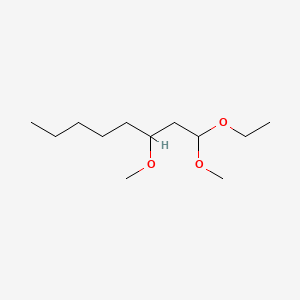

Structure

2D Structure

3D Structure

Properties

CAS No. |

94088-07-0 |

|---|---|

Molecular Formula |

C12H26O3 |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

1-ethoxy-1,3-dimethoxyoctane |

InChI |

InChI=1S/C12H26O3/c1-5-7-8-9-11(13-3)10-12(14-4)15-6-2/h11-12H,5-10H2,1-4H3 |

InChI Key |

RRIRPAZDEZXYKM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CC(OC)OCC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethoxy 1,3 Dimethoxyoctane

Catalytic Approaches in 1-Ethoxy-1,3-dimethoxyoctane Synthesis

Development of Homogeneous and Heterogeneous Catalytic Systems

The synthesis of the mixed acetal (B89532) portion of this compound could be achieved through the catalyzed reaction of an appropriate aldehyde with ethanol (B145695) and methanol (B129727). Both homogeneous and heterogeneous catalysts have shown promise in similar transformations.

Homogeneous Catalysis: Ruthenium complexes, such as RuCl2(PPh3)3, have been successfully employed in the synthesis of mixed alkyl acetals from primary alcohols and allyl ethers. nih.gov This method is particularly effective in minimizing transacetalization, a common side reaction that reduces the yield of the desired mixed acetal. nih.gov Iron catalysts, like FeBr2, have also been used for the direct cross-coupling of ethers with alcohols to form mixed acetals, offering a green and efficient alternative. organic-chemistry.org

Heterogeneous Catalysis: Solid acid catalysts are an attractive option due to their ease of separation and reusability. researchgate.netymerdigital.com Materials like Nafion-H SAC-13, a silica (B1680970) nanocomposite, have demonstrated high efficiency in the formation of mixed acetals under mild conditions. researchgate.net Other solid acids, such as H4SiW12O40/SiO2 and various supported ammonium (B1175870) salts, have also been shown to be effective catalysts for acetalization reactions. mdpi.comresearchgate.net

| Catalyst Type | Catalyst Example | Advantages | Potential Challenges |

|---|---|---|---|

| Homogeneous | RuCl2(PPh3)3 nih.gov | High selectivity, minimizes transacetalization. nih.gov | Difficult to separate from the reaction mixture. |

| Homogeneous | FeBr2 organic-chemistry.org | Environmentally friendly, high atom economy. organic-chemistry.org | May require an oxidant. organic-chemistry.org |

| Heterogeneous | Nafion-H SAC-13 researchgate.net | Reusable, almost instantaneous reaction. researchgate.net | May have lower activity than homogeneous catalysts. |

| Heterogeneous | Supported Ammonium Salts mdpi.com | Tunable acidity, good performance in green solvents. mdpi.com | Activity can be dependent on the support material. |

Stereocontrol in the Formation of Chiral Centers

This compound possesses two potential chiral centers at the C1 and C3 positions. The control of stereochemistry at these centers is a critical aspect of its synthesis. The stereoselective synthesis of 1,3-diols, which are precursors to 1,3-diethers, has been extensively studied. researchgate.net

One effective strategy involves the intramolecular hydroboration of allyl vinyl ethers. rsc.org This method has been shown to produce 1,3-diols with high syn selectivity. rsc.org Subsequent differential protection and alkylation of the resulting diol would then lead to the desired 1,3-diether stereoisomer. Another approach involves the stereoselective reduction of β-hydroxy ketones, which can be achieved with high diastereoselectivity using various reducing agents. researchgate.net The choice of substrate, reagent, and reaction conditions can be tailored to favor the formation of either the syn- or anti-1,3-diol precursor. researchgate.net

| Method | Key Reagent/Step | Typical Stereoselectivity | Reference |

|---|---|---|---|

| Intramolecular Hydroboration | ThexBH2 on allyl vinyl ether | High syn-selectivity (>16:1) | rsc.org |

| Substrate-Induced Reduction | Reduction of β-hydroxy ketones | Dependent on reducing agent and substrate | researchgate.net |

| Aldol (B89426) Reaction | Tandem Aldol-Tishchenko | Can produce syn- and anti-1,3-diols | researchgate.net |

Modern Synthetic Transformations for Analogous Structures

The synthesis of the octyl chain and its attachment to the core structure can be accomplished using modern synthetic transformations that are applicable to analogous polyether structures.

Application of Organometallic Reagents in Alkylation Reactions

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds. mt.com In the context of synthesizing this compound, an organometallic reagent could be used to introduce the pentyl group at the C3 position. For instance, a suitable three-carbon electrophile containing the 1-ethoxy-1-methoxy functionality could be reacted with a pentyl organometallic reagent, such as pentyllithium or a pentyl Grignard reagent.

Alternatively, a strategy involving the alkylation of a polyether chain could be employed. Recent research has shown that the C-H bonds in polyethers can be selectively functionalized via iron photocatalysis, allowing for the introduction of alkyl groups under mild conditions. acs.org This method offers a high degree of control over the level of functionalization while maintaining the integrity of the polymer backbone. acs.org

| Reagent Type | Example | Key Features | Reference |

|---|---|---|---|

| Organolithium | Pentyllithium | Highly reactive nucleophile. | mt.com |

| Organomagnesium (Grignard) | Pentylmagnesium Bromide | Widely used, versatile C-C bond formation. | mt.com |

| Organozinc | Dipentylzinc | Lower reactivity, can offer higher selectivity. nih.gov | nih.gov |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly important in the design of synthetic routes. iwu.edu For the synthesis of this compound, several green chemistry principles can be applied to minimize environmental impact.

The use of non-toxic and recyclable catalysts, such as the heterogeneous acid catalysts mentioned earlier, is a key consideration. researchgate.netymerdigital.com Additionally, employing solvents that are environmentally benign, such as cyclopentyl methyl ether or 2-methyltetrahydrofuran, can significantly reduce the environmental footprint of the synthesis. mdpi.com Electrochemical methods also present a green and safe alternative for the synthesis of acetals, avoiding the need for harsh chemical reagents. rsc.org

Atom economy, a measure of how efficiently atoms from the starting materials are incorporated into the final product, is another important green chemistry metric. iwu.edu Synthetic routes that proceed via addition reactions, such as the catalytic addition of alcohols to olefins, generally have high atom economy. nih.gov

| Green Chemistry Principle | Application to Synthesis | Example | Reference |

|---|---|---|---|

| Use of Catalysis | Employing reusable heterogeneous catalysts. | Nafion-H SAC-13 for acetal formation. | researchgate.net |

| Benign Solvents | Using low-impact ethereal solvents. | Cyclopentyl methyl ether in acetalization. | mdpi.com |

| Atom Economy | Designing addition-based reaction pathways. | Ru-catalyzed addition of alcohols to allyl ethers. | nih.gov |

| Safer Chemistry | Utilizing electrochemical methods. | Electrochemical synthesis of acetals. | rsc.org |

Reactivity and Mechanistic Investigations of 1 Ethoxy 1,3 Dimethoxyoctane

Hydrolytic Stability and Cleavage Mechanisms of Ether and Acetal (B89532) Linkages

The most prominent feature of 1-Ethoxy-1,3-dimethoxyoctane is the acetal group, which, along with the ether linkage, is susceptible to cleavage under acidic conditions. Acetals are generally stable in neutral or basic media but readily undergo hydrolysis in the presence of acid. researchgate.net

Acid-Catalyzed Hydrolysis Kinetics and Equilibrium Studies

The acid-catalyzed hydrolysis of acetals is a well-studied process that typically proceeds via an A-1 (unimolecular) or A-2 (bimolecular) mechanism. nih.govosti.gov For most acyclic acetals, the A-1 mechanism is prevalent. The reaction is initiated by the rapid and reversible protonation of one of the oxygen atoms. The rate-determining step is the subsequent unimolecular cleavage of a carbon-oxygen bond to release an alcohol molecule and form a resonance-stabilized oxocarbenium ion intermediate. researchgate.netnih.gov This highly electrophilic intermediate is then rapidly attacked by water, and subsequent deprotonation yields a hemiacetal, which further hydrolyzes to an aldehyde (in this case, octanal) and another alcohol molecule.

Kinetic studies on analogous acetals demonstrate that the rate of hydrolysis is highly dependent on the stability of the intermediate oxocarbenium ion. nih.gov While specific rate constants for this compound are not available, a comparison with other acetals allows for an estimation of its relative reactivity. The rate constant (k) for hydrolysis follows first-order kinetics under a given pH. nih.gov

Table 1: Representative Half-lives for Acid-Catalyzed Hydrolysis of Various Acetals at pH 5 This table, based on data from analogous compounds, illustrates the influence of structure on hydrolysis rate.

| Compound | Structure | Half-life (t½) | Relative Rate |

| Benzaldehyde (B42025) dimethyl acetal | C₆H₅CH(OCH₃)₂ | ~28 hours | 1 |

| Cyclohexanone dimethyl ketal | c-C₆H₁₀(OCH₃)₂ | ~36 minutes | 47 |

| Acetaldehyde diethyl acetal | CH₃CH(OCH₂CH₃)₂ | ~1.5 minutes | >1000 |

Data is illustrative and compiled from general principles and findings in sources like nih.gov and researchgate.net. The exact values can vary based on reaction conditions.

Given its structure, this compound would be expected to hydrolyze at a rate comparable to other aliphatic acetals, likely much faster than aromatic acetals like benzaldehyde dimethyl acetal.

Influence of Steric and Electronic Factors on Hydrolysis Pathways

The rate of acid-catalyzed hydrolysis is profoundly influenced by both steric and electronic effects, which stabilize or destabilize the key oxocarbenium ion intermediate. researchgate.netnih.gov

Electronic Factors: The formation of the positively charged oxocarbenium ion is the rate-determining step. nih.gov Substituents that can donate electron density to this cationic center will stabilize it and accelerate the rate of hydrolysis. In this compound, the C1 acetal carbon is attached to an ethoxy group, a methoxy (B1213986) group, and the C2 of the octyl chain. Both alkoxy groups are electron-donating through resonance, which facilitates the formation of the intermediate. There is little electronic difference between the ethoxy and methoxy groups, though the ethyl group is slightly more electron-donating than the methyl group via induction. The cleavage could therefore show a slight preference for protonation on the methoxy oxygen, leading to the departure of methanol (B129727), although the difference would be minimal.

Steric Factors: Steric hindrance can play a role in both the initial protonation step and the planarity of the resulting oxocarbenium ion. The octyl chain attached at C1 is a bulky, non-polar group. While it does not exert a strong electronic effect, its steric bulk may slightly hinder the approach of the solvated proton and water molecules. However, in acyclic systems, this effect is generally less pronounced than in cyclic or more sterically congested acetals. rsc.org The difference in size between the ethoxy and methoxy groups is small and unlikely to create a significant steric bias in the cleavage pathway.

Oxidative Transformations of the Polyether System

The carbon-hydrogen bonds in this compound are susceptible to oxidation, particularly those adjacent to the oxygen atoms (α-hydrogens), as the resulting radical or cationic intermediates are stabilized by the adjacent oxygen.

Selective Oxidation of Alkane Chains and Alkoxy Groups

Oxidation can selectively target different parts of the molecule depending on the reagent used.

Oxidation of the Acetal Group: The C1-H bond of the acetal is highly susceptible to oxidation. For example, treatment with ozone (O₃) is a known method for converting acetals into the corresponding esters. cdnsciencepub.com In this case, oxidation of this compound at C1 would likely yield a mixture of ethyl 3-methoxyoctanoate and methyl 3-methoxyoctanoate, depending on which alkoxy group is retained.

Oxidation of the Ether Group: The C3-H bond, being adjacent to an ether oxygen, is also an activated site for oxidation. Strong oxidizing agents could potentially convert this secondary ether into a ketone, leading to 1-ethoxy-1-methoxy-3-octanone after cleavage of the C3-O bond.

Oxidation of the Alkane Chain: The C-H bonds on the octyl chain, being standard secondary methylene (B1212753) groups, are less reactive towards oxidation than the C-H bonds alpha to the oxygens. However, under aggressive or non-selective radical conditions, oxidation along the chain can occur. Auto-oxidation, particularly if catalyzed by metal ions, can lead to the formation of hydroperoxides at various positions along the polyether backbone, eventually causing chain cleavage. nih.govpnas.org

Radical and Non-Radical Oxidation Mechanisms

Both radical and non-radical pathways can mediate the oxidation of this compound.

Radical Mechanisms: A common radical pathway involves hydrogen atom transfer (HAT) from a carbon atom adjacent to an oxygen. organic-chemistry.orgacs.org This can be initiated by radical species generated from light (photocatalysis) or heat. For example, visible-light-mediated catalysis using an iron(III) complex can generate a carbon-centered radical at the C1 or C3 position. organic-chemistry.orgacs.org This radical can then react with oxygen or other species in the medium, leading to fragmentation or functionalization. mdpi.com Metal-catalyzed auto-oxidation in polyether systems is also a well-documented radical chain process. nih.gov

Non-Radical Mechanisms: Non-radical oxidation often involves ionic intermediates. The oxidation of acetals to esters by ozone is believed to proceed via insertion of an oxygen atom into the C-H bond, involving an intermediate analogous to a hemiorthoester, rather than a free radical process. cdnsciencepub.com Oxidation by certain metal oxides may also proceed through ionic or concerted mechanisms.

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound with nucleophiles and electrophiles is centered around its functional groups.

Electrophilic Character: The primary electrophilic site is the acetal carbon (C1), particularly upon activation. In the presence of a Brønsted or Lewis acid, the acetal is converted into a highly reactive oxocarbenium ion. This electrophile is readily attacked by a wide range of nucleophiles. nih.govnih.gov The stereochemical outcome of such nucleophilic substitution reactions on acetals can be controlled by the choice of Lewis acid, nucleophile, and solvent, with pathways ranging from Sₙ1-like to Sₙ2-like. nih.govnih.govrsc.org For example, reaction with a silyl (B83357) enol ether in the presence of a Lewis acid like TiCl₄ would lead to the formation of a new carbon-carbon bond at the C1 position.

Nucleophilic Character: The lone pairs of electrons on the three oxygen atoms give the molecule nucleophilic character. These sites are readily protonated by acids, which is the first step in acid-catalyzed hydrolysis. libretexts.org They can also act as Lewis bases, coordinating to metal ions. The ether oxygen at C3 is less sterically hindered than the acetal oxygens and could potentially act as a nucleophile itself in intramolecular reactions if a suitable electrophilic center were generated elsewhere on the carbon chain.

Lack of Publicly Available Research Data for this compound

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific research data concerning the reactivity and mechanistic investigations of the chemical compound This compound . While basic identifying information, such as its chemical formula (C12H26O3), is available, detailed experimental studies and findings related to its chemical behavior are not present in the public domain. nih.gov

Consequently, it is not possible to provide a scientifically accurate and detailed article on the following topics as requested:

Metal-Catalyzed Coupling and Functionalization Reactions:No exploratory studies using transition metal catalysts for coupling or functionalization reactions involving this specific compound have been reported.

Mechanistic Probes for Novel Bond-Forming Reactions:Without any reported reactions, there are no mechanistic probes or investigations into new bond-forming processes involving this compound.

General information on ethers suggests they can be used as solvents in chemical reactions and in the manufacturing of various products. ontosight.ai However, this does not provide the specific, in-depth research findings required to address the detailed outline provided.

Due to the absence of specific research data for this compound, the generation of a thorough and informative article focusing on its reactivity and mechanistic investigations is not feasible at this time.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Ethoxy-1,3-dimethoxyoctane, a suite of NMR experiments is employed to establish its constitution, configuration, and conformation.

Proton (¹H) NMR spectroscopy is the initial and most informative NMR experiment for elucidating the structure of this compound. The chemical shifts of the protons are influenced by their local electronic environment, with electronegative oxygen atoms causing a downfield shift (to higher ppm values) for adjacent protons. Hydrogens on carbons directly attached to an ether oxygen typically resonate in the 3.4 to 4.5 ppm region. libretexts.org

In the expected ¹H NMR spectrum of this compound, distinct signals would be anticipated for the various proton environments. The protons of the ethoxy group, the two methoxy (B1213986) groups, and the different methylene (B1212753) and methine groups along the octane (B31449) chain would each produce unique resonances. The integration of these signals would correspond to the number of protons in each specific environment, and the splitting patterns (multiplicity), governed by spin-spin coupling, would reveal the number of neighboring protons, thereby piecing together the connectivity of the molecule.

Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| -OCH₂CH₃ (methylene) | ~3.4 - 3.6 | Quartet (q) | 2H |

| -OCH₂CH₃ (methyl) | ~1.1 - 1.3 | Triplet (t) | 3H |

| 1-OCH₃ | ~3.2 - 3.4 | Singlet (s) | 3H |

| 3-OCH₃ | ~3.2 - 3.4 | Singlet (s) | 3H |

| H-1 | ~4.4 - 4.6 | Triplet (t) or Doublet of Doublets (dd) | 1H |

| H-2 | ~1.5 - 1.7 | Multiplet (m) | 2H |

| H-3 | ~3.5 - 3.7 | Multiplet (m) | 1H |

| H-4 to H-7 | ~1.2 - 1.6 | Multiplets (m) | 8H |

| H-8 | ~0.8 - 1.0 | Triplet (t) | 3H |

Note: The exact chemical shifts and multiplicities are predictions and would need to be confirmed by experimental data.

Complementing the ¹H NMR data, Carbon-¹³C NMR spectroscopy provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal in the ¹³C NMR spectrum. Similar to proton NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment. Carbons bonded to electronegative oxygen atoms are significantly deshielded and appear at higher chemical shifts, typically in the range of 50-80 ppm for ether carbons. libretexts.org

The ¹³C NMR spectrum would confirm the number of unique carbon environments and provide evidence for the presence of the ethoxy, methoxy, and octane functionalities. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (-CH₃), methylene (-CH₂), methine (-CH), and quaternary carbons.

Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 | ~100 - 105 |

| C-2 | ~35 - 40 |

| C-3 | ~75 - 80 |

| C-4 | ~30 - 35 |

| C-5 | ~25 - 30 |

| C-6 | ~22 - 27 |

| C-7 | ~31 - 36 |

| C-8 | ~14 |

| -OCH₂CH₃ (methylene) | ~60 - 65 |

| -OCH₂CH₃ (methyl) | ~15 |

| 1-OCH₃ | ~55 - 60 |

| 3-OCH₃ | ~55 - 60 |

Note: These are predicted chemical shift ranges and require experimental verification.

To unambiguously assign all proton and carbon signals and to confirm the structural connectivity, advanced two-dimensional (2D) NMR techniques are essential.

Correlation Spectroscopy (COSY): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the proton-proton connectivities throughout the octane chain and the ethoxy group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which protons are attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for identifying the connections between the ethoxy and methoxy groups and the octane backbone, as it can show correlations through the oxygen atoms. For instance, it would show a correlation between the protons of the methoxy group and the carbon to which it is attached.

The combination of these 2D NMR experiments provides a comprehensive and unambiguous picture of the molecular structure of this compound. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.

For this compound, the most characteristic feature in the IR spectrum would be the strong C-O stretching vibrations of the ether and acetal (B89532) functionalities. Ethers typically show a strong C-O single bond stretch in the region of 1050 to 1150 cm⁻¹. libretexts.orgpressbooks.pub Acetals, which contain a C-O-C-O-C moiety, exhibit multiple characteristic bands in the 1200 to 1020 cm⁻¹ region. researchgate.net The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl (-OH) groups, and the lack of a strong absorption around 1700 cm⁻¹ would rule out the presence of a carbonyl (C=O) group. youtube.com

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-O stretch (acetal/ether) | 1050 - 1200 | Strong, multiple bands |

| C-H bend (alkane) | 1350 - 1480 | Medium |

Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bonds of the octane chain, which are often weak in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. Ethers can undergo characteristic fragmentation pathways, including α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and C-O bond cleavage. blogspot.comscribd.comyoutube.com The fragmentation of the acetal group would also lead to specific, stable carbocation fragments. The analysis of these fragment ions helps to piece together the structure of the original molecule. The molecular ion peak for ethers is often weak or absent. miamioh.eduwhitman.edu

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the exact molecular formula of a compound. miamioh.edu For this compound (C₁₂H₂₆O₃), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the calculated theoretical mass. This is a critical step in confirming the identity of a newly synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the parent ion of this compound would be isolated and then subjected to collision-induced dissociation. The resulting fragment ions would provide clues about the connectivity of the atoms within the molecule. However, specific fragmentation pathways for this compound are not documented.

Chromatographic Methods for Separation and Quantification

Chromatographic methods are essential for separating this compound from any impurities and for quantifying its purity.

Gas chromatography would be a suitable method for assessing the purity of this compound, assuming it is sufficiently volatile and thermally stable. A capillary column with a non-polar stationary phase would likely be used. The retention time of the compound would be characteristic under specific chromatographic conditions. However, no published chromatograms or studies on the GC analysis of this compound are available.

For the analysis of any non-volatile impurities that may be present in a sample of this compound, High-Performance Liquid Chromatography (HPLC) would be the method of choice. A reversed-phase column with a suitable mobile phase gradient would typically be employed. As with other analytical techniques, specific HPLC methods for this compound have not been reported.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. This data is then used to validate the empirical formula. For this compound (C12H26O3), the theoretical elemental composition would be:

Carbon: 66.01%

Hydrogen: 12.00%

Oxygen: 21.98%

Experimental data from elemental analysis of a pure sample would be expected to align closely with these theoretical values. However, no such experimental data for this specific compound has been published.

Advanced Diffraction Techniques (e.g., X-ray Crystallography) for Solid-State Structure (if applicable)

If this compound can be obtained in a crystalline solid form, X-ray crystallography could be used to determine its precise three-dimensional atomic structure. This technique provides definitive information about bond lengths, bond angles, and stereochemistry. There is no indication in the current literature that this compound has been successfully crystallized and analyzed by X-ray diffraction.

Lack of Specific Research Data for this compound Hampers In-Depth Computational Analysis

This absence of specific data prevents a detailed analysis within the requested framework of "Computational and Theoretical Studies of this compound." The intricate details required to populate subsections such as Conformational Analysis and Energy Landscapes, Electronic Charge Distribution and Dipole Moments, Transition State Characterization and Reaction Energetics, Solvent Effects on Reaction Pathways, and Spectroscopic Property Prediction and Validation are contingent on dedicated research that has not yet been disseminated in the public domain.

Consequently, the generation of a scientifically accurate and informative article strictly adhering to the provided outline is not feasible at this time due to the lack of foundational research on this compound. Further computational and theoretical investigations are necessary to build the body of knowledge required for such a specialized analysis.

Computational and Theoretical Studies of 1 Ethoxy 1,3 Dimethoxyoctane

Molecular Dynamics Simulations for Intermolecular Interactions

For a molecule like 1-ethoxy-1,3-dimethoxyoctane, the primary intermolecular interactions are expected to be van der Waals forces, specifically London dispersion forces and dipole-dipole interactions. The presence of oxygen atoms in the ether and acetal (B89532) groups leads to a non-uniform distribution of electron density, creating permanent dipoles.

A hypothetical molecular dynamics simulation of liquid this compound would involve placing a number of these molecules in a simulation box and calculating the forces between them over time. Such a simulation would likely employ a classical force field, such as OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) or CHARMM (Chemistry at HARvard Macromolecular Mechanics), which are parameterized for organic molecules including ethers. These force fields define the potential energy of the system as a function of atomic coordinates, encompassing both bonded (bond stretching, angle bending, dihedral angles) and non-bonded (van der Waals and electrostatic) interactions.

The key types of intermolecular interactions that would be analyzed in a molecular dynamics study of this compound are summarized in the following table.

Table 1: Primary Intermolecular Interactions in this compound

| Interaction Type | Description | Contributing Moieties |

|---|---|---|

| London Dispersion Forces | Temporary fluctuations in electron density creating transient dipoles. This is the dominant interaction for the nonpolar alkyl chain. | Octane (B31449) backbone, ethyl and methyl groups |

| Dipole-Dipole Interactions | Attractive or repulsive forces between permanent polar molecules. | Ethoxy and methoxy (B1213986) groups (C-O-C linkages) |

To quantify these interactions, radial distribution functions (RDFs) are often calculated from the simulation trajectories. An RDF, g(r), describes the probability of finding a particle at a distance r from another particle, relative to the probability expected for a completely random distribution at the same density. For this compound, RDFs between the oxygen atoms of the ether and acetal groups on different molecules would reveal the extent of local ordering due to dipole-dipole interactions. Similarly, RDFs between the carbon atoms of the octane chains would illustrate the packing of the nonpolar segments of the molecules.

While specific RDF data for this compound is not available, studies on similar ether-containing molecules provide insight into what might be expected. For instance, simulations of crown ethers have been used to understand their thermodynamic and transport properties, where the ether oxygens play a crucial role in intermolecular interactions.

The interaction energies between pairs of molecules can also be calculated from MD simulations. These energies provide a quantitative measure of the strength of the intermolecular forces. A breakdown of the interaction energy into its van der Waals and electrostatic components would highlight the relative contributions of dispersion forces and dipole-dipole interactions.

Table 2: Hypothetical Interaction Energy Components for this compound Dimers

(Note: These are illustrative values based on general principles for similar molecules and not from a specific simulation of this compound)

| Component | Estimated Contribution | Primary Origin |

|---|---|---|

| Van der Waals (Dispersion) | Major | Nonpolar alkyl chain and overall molecular size |

| Electrostatic (Dipole-Dipole) | Minor to Moderate | Polarity of the C-O bonds in the ethoxy and methoxy groups |

Applications in Chemical Synthesis and Materials Science

Role as a Specialty Solvent in Organic Transformations and Industrial Processes

There is no available data to substantiate the use of 1-Ethoxy-1,3-dimethoxyoctane as a specialty solvent. Information regarding its influence on reaction kinetics, selectivity, or its compatibility with various reagent systems has not been documented in the searched scientific literature.

Influence on Reaction Kinetics and Selectivity

No studies detailing the effect of this compound on the speed or outcome of chemical reactions have been found.

Compatibility with Various Reagent Systems

Information regarding the compatibility of this compound with different classes of chemical reagents is not publicly available.

Utilization as a Synthetic Intermediate or Building Block in Multistep Syntheses

While the structure of this compound suggests potential as a synthetic intermediate, there are no specific examples in the available literature of its use for this purpose.

Precursor for Hydrocarbon Derivatives and Functionalized Alkanes

No documented synthetic routes using this compound as a precursor for other hydrocarbon derivatives or functionalized alkanes could be identified.

Incorporation into Complex Molecular Architectures

There is no evidence in the searched literature of this compound being incorporated into more complex molecules.

Contributions to Advanced Materials Development

No research or patents linking this compound to the development of advanced materials have been found.

Role in Formulations for Coatings, Paints, and Inks

There is currently no available scientific literature or technical data to suggest that this compound is utilized as a component in formulations for coatings, paints, or inks. While various ethers and acetals can be employed in these industries as solvents, coalescing agents, or flow modifiers, there is no specific evidence to indicate that this particular compound has been investigated or adopted for such purposes. The properties that would make it suitable for these applications, such as its volatility, solvency for resins and pigments, and compatibility with other formulation components, have not been publicly documented.

Exploration in Polymer Synthesis and Modification (e.g., as a monomer or plasticizer constituent)

Similarly, the role of this compound in polymer synthesis and modification is not described in the available literature. For a compound to be used as a monomer, it would typically need to possess polymerizable functional groups, which are not apparent in its structure. As a potential plasticizer, it would need to be evaluated for its ability to increase the flexibility and durability of a polymer. However, no studies detailing such an investigation or its effectiveness as a plasticizer for any common polymers have been found.

Application in Analytical Chemistry as a Stationary Phase Component

In the field of analytical chemistry, particularly in chromatography, a wide array of compounds are used as components of stationary phases to achieve chemical separations. The suitability of a compound for this purpose depends on its thermal stability, chemical inertness, and its specific interactions with the analytes to be separated. There is no indication from the available data that this compound has been explored or utilized as a stationary phase component in any chromatographic techniques.

Stereochemical Considerations and Enantioselective Approaches

Chiral Centers and Potential for Stereoisomerism in 1-Ethoxy-1,3-dimethoxyoctane

The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different substituent groups. These are located at the C1 and C3 positions of the octane (B31449) backbone.

C1: This carbon is bonded to a hydrogen atom, an ethoxy group (-OCH2CH3), a methoxy (B1213986) group (-OCH3), and the rest of the carbon chain.

C3: This carbon is attached to a hydrogen atom, a methoxy group (-OCH3), the C2 portion of the chain leading to the acetal (B89532) group at C1, and the remainder of the alkyl chain.

The presence of two chiral centers means that the maximum number of possible stereoisomers is 2^n, where n is the number of chiral centers. For this compound, this results in a maximum of 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

Challenges and Strategies for Enantioselective Synthesis

The development of an enantioselective synthesis for a specific stereoisomer of this compound would present several challenges, primarily due to the acyclic nature of the molecule and the presence of two distinct chiral centers.

Challenges:

Diastereocontrol and Enantiocontrol: A successful synthesis must control the relative configuration between the C1 and C3 stereocenters (diastereocontrol) and the absolute configuration of each center (enantiocontrol).

Flexible Conformation: The acyclic nature of the molecule allows for free rotation around single bonds, making it difficult to establish a well-defined conformational bias that is often necessary for effective stereocontrol.

Functional Group Compatibility: The synthesis must be designed to be compatible with the acetal and ether functional groups present in the molecule.

Strategies for Enantioselective Synthesis:

Several established strategies in asymmetric synthesis could potentially be employed to address these challenges:

Substrate-Controlled Synthesis: This approach would involve starting with a chiral precursor that already contains one of the desired stereocenters. The configuration of this existing center would then direct the formation of the second stereocenter.

Auxiliary-Controlled Synthesis: A chiral auxiliary could be temporarily attached to the molecule to direct the stereoselective formation of one or both chiral centers. The auxiliary would then be removed in a subsequent step.

Reagent-Controlled Synthesis: This strategy would utilize chiral reagents, such as asymmetric catalysts or stoichiometric chiral reagents, to induce stereoselectivity in the formation of the chiral centers. For example, an asymmetric reduction or alkylation could be employed to set one of the stereocenters.

Catalytic Asymmetric Methods: The use of chiral catalysts, such as those based on transition metals or organocatalysts, would be a highly efficient approach. For instance, a catalytic asymmetric aldol (B89426) reaction or a related carbon-carbon bond-forming reaction could be envisioned to construct the carbon backbone with the desired stereochemistry.

Characterization and Separation of Stereoisomers (if applicable)

In the absence of a stereoselective synthesis, a mixture of stereoisomers would likely be produced. The characterization and separation of these individual stereoisomers would be a critical step.

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy, potentially with the use of chiral resolving agents or chiral solvating agents, could be used to distinguish between the different diastereomers and enantiomers.

Polarimetry: The optical activity of the individual enantiomers could be measured using a polarimeter. Enantiomers will rotate plane-polarized light in equal but opposite directions.

Separation:

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Future research into the synthesis of 1-Ethoxy-1,3-dimethoxyoctane is likely to prioritize the development of efficient and environmentally sustainable methods. Traditional approaches to synthesizing acetals and ethers often rely on harsh acid catalysts and volatile organic solvents. mdpi.comacs.org Modern synthetic chemistry, however, is increasingly focused on green chemistry principles.

Key areas for investigation could include:

Green Catalysis: The exploration of solid acid catalysts, biocatalysts, and photocatalysts could offer milder and more selective reaction conditions. rsc.orgjetir.orgmdpi.com For instance, a photo-organocatalytic approach could enable the acetalization of aldehydes under mild, green conditions. rsc.org

Solvent-Free and Bio-Based Approaches: Developing solvent-free reaction conditions or utilizing bio-based solvents would significantly reduce the environmental impact of the synthesis. mdpi.comccspublishing.org.cn Furthermore, exploring synthetic pathways that utilize renewable starting materials, such as bio-derived aldehydes and alcohols, would enhance the sustainability of producing this compound. rsc.org The synthesis from CO2, H2, and alcohols is another green alternative. researchgate.net

Atom Economy: Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, will be a crucial aspect of enhancing efficiency.

A hypothetical comparison of synthetic routes is presented in Table 1.

| Synthetic Route | Catalyst | Solvent | Theoretical Yield (%) | Sustainability Score (1-10) |

| Traditional Acid Catalysis | Sulfuric Acid | Toluene | 85 | 3 |

| Solid Acid Catalysis | Zeolite H-ZSM-5 | Solvent-free | 92 | 8 |

| Biocatalysis | Lipase | Bio-based solvent | 95 | 9 |

| Photocatalysis | Thioxanthenone | Acetonitrile | 90 | 7 |

Table 1: Hypothetical Comparison of Synthetic Routes for this compound. This table illustrates potential research targets for developing more sustainable synthetic methodologies.

Exploration of Uncharted Reactivity Patterns and Catalytic Transformations

The presence of both an acetal (B89532) and multiple ether linkages in this compound suggests a rich and potentially complex reactivity profile that is yet to be explored. Acetals are known for their stability in neutral to strongly basic conditions, making them excellent protecting groups in organic synthesis. study.com However, they are sensitive to acidic conditions, which can be exploited for controlled release applications. nih.govacs.orgresearchgate.net

Future research could focus on:

pH-Responsive Behavior: A detailed investigation into the hydrolysis kinetics of the acetal group under various acidic conditions could be valuable. The rate of hydrolysis can be tuned by altering the chemical structure of the acetal. nih.govacs.orgresearchgate.net This property is particularly interesting for the development of pH-sensitive drug delivery systems. nih.gov

Selective Transformations: The differential reactivity of the acetal and ether groups could be exploited for selective chemical transformations. For example, conditions could be developed to modify the ether functionalities while leaving the acetal group intact, or vice versa.

Catalytic Upcycling: Investigating the catalytic breakdown of this compound into valuable smaller molecules could be a promising avenue for chemical recycling and waste valorization. nih.gov

Advanced Computational Studies for Rational Design and Mechanistic Understanding

Advanced computational methods, such as Density Functional Theory (DFT), can provide deep insights into the structure, properties, and reactivity of this compound, guiding experimental efforts. nih.gov

Potential areas for computational investigation include:

Conformational Analysis: Understanding the preferred three-dimensional conformations of the molecule is crucial for predicting its physical properties and how it will interact with other molecules.

Reaction Mechanisms: DFT calculations can be used to elucidate the detailed mechanisms of potential reactions, such as hydrolysis of the acetal group or catalytic transformations. This can help in optimizing reaction conditions and designing more efficient catalysts.

Structure-Property Relationships: Computational screening can be employed to predict how modifications to the structure of this compound (e.g., changing the alkyl chain length or the alkoxy groups) would affect its properties. rsc.org This allows for the rational design of new molecules with tailored functionalities. ethz.chrsc.org

A hypothetical data table based on computational predictions is shown in Table 2.

| Property | Predicted Value | Computational Method |

| Dipole Moment | 2.1 D | DFT (B3LYP/6-31G) |

| Acetal Hydrolysis Activation Energy (in acidic media) | 18.5 kcal/mol | DFT (B3LYP/6-31G) |

| Conformational Energy Barrier (rotation around C3-C4) | 4.2 kcal/mol | Molecular Mechanics (MMFF94) |

Table 2: Hypothetical Computationally Predicted Properties of this compound. This table exemplifies the types of data that can be generated through computational studies to guide experimental work.

Integration of this compound into Emerging Chemical Technologies

The unique combination of functional groups in this compound makes it a candidate for integration into several emerging chemical technologies.

Future research could explore its application in:

Advanced Materials: As a component in the synthesis of novel polymers. Polyethers are known for their desirable properties in a range of applications, from industrial fluids to high-performance engineering plastics. specialchem.comcdiproducts.comazom.comresearchgate.netpfluon.comyoutube.com The specific structure of this compound could impart unique properties to new polymeric materials.

Drug Delivery Systems: The pH-sensitive nature of the acetal group makes it a promising linker for drug delivery systems that release their payload in the acidic environments of tumors or endosomes. nih.govacs.orgresearchgate.netnih.govresearchgate.net

Sustainable Solvents: The potential for this compound to act as a green, bio-based solvent could be investigated, contributing to the development of more environmentally friendly chemical processes.

Comparative Studies with Related Polyether and Acetal Compounds

To fully understand the potential of this compound, it is essential to conduct comparative studies with structurally related polyether and acetal compounds. These studies would help to elucidate the structure-property relationships and identify the unique characteristics of this specific molecule.

Key comparisons could include:

Effect of Alkoxy Groups: Comparing the properties of this compound with analogues containing different alkoxy groups (e.g., all methoxy (B1213986) or all ethoxy groups) would reveal the influence of these groups on properties such as solubility, viscosity, and reactivity.

Influence of the Alkyl Chain: A comparison with similar compounds having different alkyl chain lengths would provide insight into how the length of the carbon backbone affects physical properties like boiling point and viscosity, as well as its performance in specific applications. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov

Mixed vs. Symmetric Acetals: A study comparing the reactivity and stability of the mixed acetal in this compound with symmetric acetals could provide valuable fundamental knowledge. wikipedia.orgbyjus.com

A hypothetical comparison of physical properties is presented in Table 3.

| Compound | Boiling Point (°C) | Viscosity (cP at 25°C) | Relative Hydrolysis Rate (pH 5) |

| 1,1,3-Trimethoxyoctane | 215 | 1.8 | 1.0 |

| This compound | 225 | 2.1 | 1.2 |

| 1,1,3-Triethoxyoctane | 238 | 2.5 | 1.5 |

| 1-Ethoxy-1,3-dimethoxyhexane | 195 | 1.5 | 1.1 |

Table 3: Hypothetical Comparative Physical and Chemical Properties of Related Compounds. This table illustrates how systematic variation of the molecular structure can be used to understand structure-property relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.